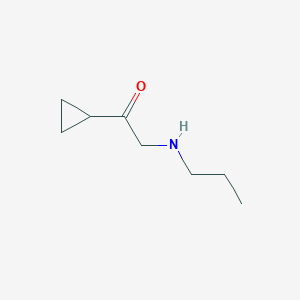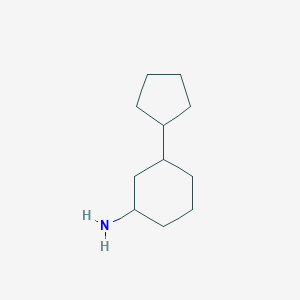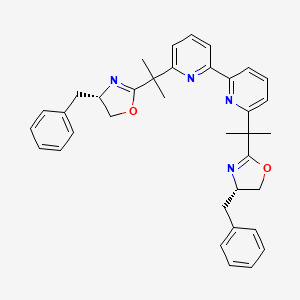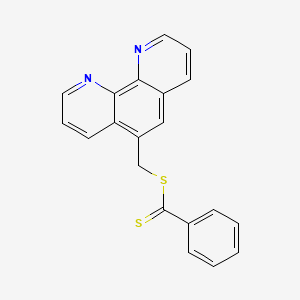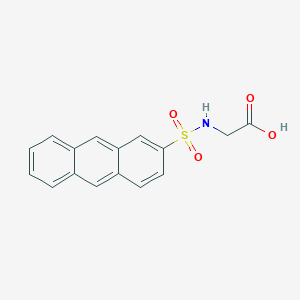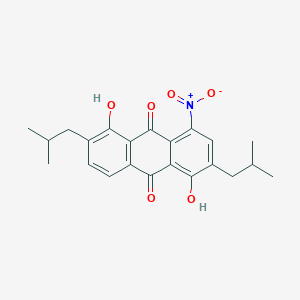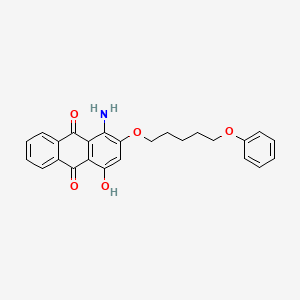
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenoxypentyl groups. These substitutions confer unique chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene-9,10-dione as the core structure.
Stepwise Substitution:
Industrial Production Methods: Industrial synthesis may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones and nitroso derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids, and various nucleophiles.
Major Products:
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Chemistry:
Dye Synthesis: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for biochemical studies.
Medicine:
Anticancer Research: Its ability to intercalate with DNA makes it a potential candidate for anticancer drugs.
Antioxidant Properties: The compound’s antioxidant activity is being explored for therapeutic applications.
Industry:
Textile Industry: Used in the dyeing process due to its stable color properties.
Paper Industry: Acts as a bleaching agent in paper production.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Vergleich Mit ähnlichen Verbindungen
Anthraquinone: The parent compound, lacking the amino, hydroxy, and phenoxypentyl groups.
1-Amino-4-hydroxyanthraquinone: Similar but lacks the phenoxypentyl group.
2-Phenoxyanthraquinone: Similar but lacks the amino and hydroxy groups.
Uniqueness: 1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The phenoxypentyl group, in particular, enhances its solubility and interaction with biological targets, setting it apart from simpler anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
61625-06-7 |
|---|---|
Molekularformel |
C25H23NO5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(5-phenoxypentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c26-23-20(31-14-8-2-7-13-30-16-9-3-1-4-10-16)15-19(27)21-22(23)25(29)18-12-6-5-11-17(18)24(21)28/h1,3-6,9-12,15,27H,2,7-8,13-14,26H2 |
InChI-Schlüssel |
ZNAJELVUEAXRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


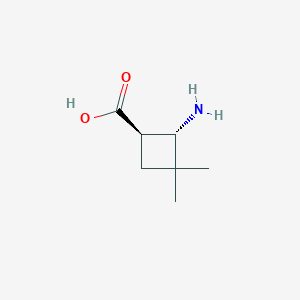

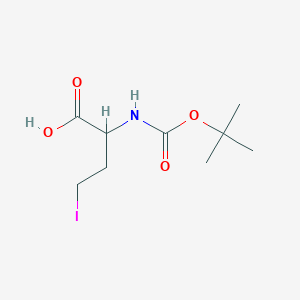
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
